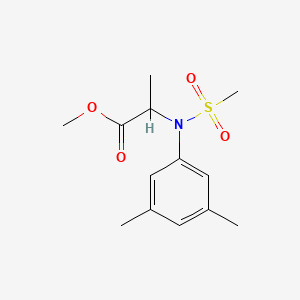![molecular formula C14H21N3O2 B4177443 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B4177443.png)
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
Vue d'ensemble
Description
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as JWH-018, is a synthetic cannabinoid that has been found to have psychoactive effects similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. JWH-018 was first synthesized by John W. Huffman in 1995 and has since been used in scientific research to study the endocannabinoid system and its effects on the body.
Mécanisme D'action
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one binds to the CB1 and CB2 receptors in the endocannabinoid system, which are primarily found in the brain and immune system, respectively. When 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one binds to these receptors, it activates them and produces a range of physiological and psychological effects.
Biochemical and Physiological Effects:
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been found to produce a range of physiological and psychological effects, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. These effects are similar to those produced by THC and other cannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several advantages and limitations for lab experiments. One advantage is that it is a synthetic cannabinoid, which allows researchers to study the effects of cannabinoids on the body without the variability associated with natural cannabinoids. However, one limitation is that 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been found to have a high affinity for the CB1 receptor, which may limit its usefulness in studying the effects of cannabinoids on the CB2 receptor.
Orientations Futures
There are several future directions for research on 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one and other synthetic cannabinoids. One direction is to study the long-term effects of synthetic cannabinoids on the body and brain, as well as their potential for addiction and abuse. Another direction is to develop new synthetic cannabinoids with different affinities for the CB1 and CB2 receptors, which may have different therapeutic applications. Additionally, research on the endocannabinoid system and its role in various physiological and pathological conditions is ongoing, and synthetic cannabinoids like 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one may play a role in this research.
Applications De Recherche Scientifique
1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been used in scientific research to study the endocannabinoid system and its effects on the body. Specifically, 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been used to study the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system. 1-(1-ethylpentyl)-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been used to study the effects of synthetic cannabinoids on the body and brain.
Propriétés
IUPAC Name |
1-heptan-3-yl-4-methyl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-4-6-7-10(5-2)17-13-12(14(19)16-17)9(3)8-11(18)15-13/h8,10H,4-7H2,1-3H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLOXIMAHQSOEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)N1C2=C(C(=CC(=O)N2)C)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Heptan-3-YL)-3-hydroxy-4-methyl-1H,6H,7H-pyrazolo[3,4-B]pyridin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-(4-bromo-3-methylphenyl)-N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177396.png)
![2-(2-chloro-4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-(4-methylbenzyl)acetamide](/img/structure/B4177403.png)

![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B4177429.png)

![7-(4-methoxyphenyl)-5-(3-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4177457.png)
![6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4177459.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![2'-(1,3-benzothiazol-2-ylamino)-7',7'-dimethyl-7',8'-dihydro-1'H-spiro[indole-3,4'-quinazoline]-2,5'(1H,6'H)-dione](/img/structure/B4177473.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)
